4,4'-Diethynylbiphenyl

描述

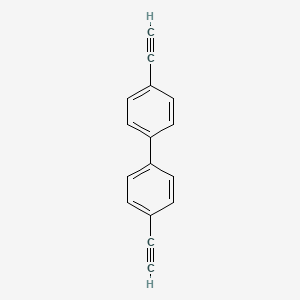

4,4’-Diethynylbiphenyl is an organic compound with the molecular formula C16H10. It is characterized by two ethynyl groups attached to the para positions of a biphenyl core. This compound is known for its rigid linear structure and extended conjugation, making it a valuable building block in various chemical applications .

准备方法

Synthetic Routes and Reaction Conditions: 4,4’-Diethynylbiphenyl can be synthesized through several methods, including:

Suzuki Coupling Reaction: This method involves the reaction of 4,4’-dibromobiphenyl with ethynylboronic acid in the presence of a palladium catalyst and a base.

Sonogashira Coupling Reaction: This reaction uses 4,4’-dibromobiphenyl and terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.

Industrial Production Methods: Industrial production of 4,4’-Diethynylbiphenyl typically involves large-scale Sonogashira coupling reactions due to their efficiency and high yield .

化学反应分析

4,4’-Diethynylbiphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form biphenyl diacetylene derivatives.

Polymerization: It can undergo oxidative polycondensation to form oligomers with alternating biphenyl and diacetylene chains.

Cycloaddition Reactions: It serves as a monomer in the cycloaddition reactions with epoxides and carbon dioxide to form cyclocarbonates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Polymerization: Catalysts such as palladium and copper are used in Sonogashira coupling reactions.

Cycloaddition: Catalysts like metal porphyrins are employed.

Major Products:

- Biphenyl diacetylene derivatives

- Cyclocarbonates

- Conjugated polymers

科学研究应用

Organic Electronics

Conductive Polymers

4,4'-Diethynylbiphenyl serves as a precursor for synthesizing conductive polymers. Its diethynyl groups facilitate cross-linking reactions that enhance the electrical conductivity of polymer matrices. These materials are crucial in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their excellent charge transport properties.

Case Study: OLEDs

Research has demonstrated that incorporating this compound into OLED structures significantly improves device efficiency. The compound's ability to form stable thin films allows for better light emission and reduced energy losses during operation .

Polymer Chemistry

Synthesis of Functional Polymers

The compound is utilized in the synthesis of various functional polymers through polymerization processes such as Sonogashira coupling. This method enables the formation of polymers with tailored properties for specific applications in coatings, adhesives, and composite materials.

Data Table: Polymer Properties

| Polymer Type | Synthesis Method | Key Properties | Applications |

|---|---|---|---|

| Conductive Polymer | Sonogashira Coupling | High electrical conductivity | OLEDs, OPVs |

| Cross-linked Polymer | Polycondensation | Enhanced thermal stability | Coatings, adhesives |

Photochemistry

Photooxygenation Reactions

this compound can undergo selective photooxygenation reactions under visible light irradiation. This process is facilitated by catalysts such as 9-phenyl-10-methylacridinium perchlorate, leading to the formation of valuable oxygenated products like aldehydes .

Case Study: Synthesis of Aldehydes

In a study involving the photooxygenation of this compound, researchers successfully synthesized 4-(4'-methylphenyl)benzaldehyde. The reaction conditions were optimized to maximize yield and selectivity, demonstrating the compound's utility in synthesizing complex organic molecules .

Material Science

Nanomaterials Development

The unique structure of this compound allows it to serve as a building block in the fabrication of nanomaterials. Its ability to participate in self-assembly processes makes it suitable for creating nanostructured materials with applications in sensors and catalysis.

作用机制

The mechanism of action of 4,4’-Diethynylbiphenyl involves its ability to participate in various chemical reactions due to the presence of ethynyl groups. These groups facilitate the formation of conjugated systems, which are crucial for its applications in materials science and catalysis . The compound acts as a spacer in donor-acceptor systems, enhancing charge separation and transfer .

相似化合物的比较

4,4’-Diethynylbiphenyl is unique due to its rigid linear structure and extended conjugation. Similar compounds include:

- 1,4-Diethynylbenzene: Lacks the biphenyl core, resulting in different electronic properties .

- 4,4’-Diethynyl-1,1’-biphenyl: Similar structure but with variations in substituent positions .

- 9,10-Diethynylanthracene: Contains an anthracene core, leading to different reactivity and applications .

These compounds differ in their electronic properties and reactivity, making 4,4’-Diethynylbiphenyl a unique and valuable compound in various fields of research and industry.

生物活性

4,4'-Diethynylbiphenyl is a biphenyl derivative characterized by the presence of two ethynyl groups at the para positions of the biphenyl structure. This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure

The molecular formula of this compound is CH, with a molecular weight of approximately 178.24 g/mol. The compound features a biphenyl backbone with two ethynyl groups attached to the para positions.

Synthesis

The synthesis of this compound typically involves coupling reactions such as Sonogashira coupling, which allows for the introduction of ethynyl groups onto the biphenyl scaffold. This method is favored for its efficiency and ability to produce high yields of the desired compound.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC value in the low micromolar range .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells. This is facilitated by the activation of caspase pathways and the disruption of mitochondrial membrane potential, leading to cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have indicated that this compound exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the range of 20-40 µg/mL .

Table 2: Antimicrobial Activity of this compound

Case Study 1: Anticancer Efficacy in Vivo

A recent in vivo study evaluated the efficacy of this compound in a mouse model bearing human breast cancer xenografts. The compound was administered at a dosage of 10 mg/kg body weight per day for four weeks. Results showed a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Synergistic Effects with Other Compounds

Another study investigated the synergistic effects of combining this compound with conventional chemotherapeutic agents like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines and improved survival rates in animal models .

属性

IUPAC Name |

1-ethynyl-4-(4-ethynylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1-2,5-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJJMQSKDPNPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434139 | |

| Record name | 4,4'-DIETHYNYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38215-38-2 | |

| Record name | 4,4'-DIETHYNYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4,4'-Diethynylbiphenyl?

A1: The molecular formula of this compound is C16H10, and its molecular weight is 202.26 g/mol.

Q2: Are there any crystallographic studies on this compound?

A2: Yes, this compound crystallizes with four unique molecules in the asymmetric unit. The crystal structure is stabilized by weak C—H⋯π(ring) and C—H⋯π(alkyne) contacts. []

Q3: What are the solubility characteristics of this compound-based polymers?

A3: The solubility of this compound-based polymers varies depending on the polymerization method and the incorporated co-monomers. For instance, polymers synthesized by the addition reaction of aldothioketenes with 4,4′-Diethynylbiphenyl are soluble in DMSO and DMF, and partially soluble in acetone and methanol. [, ]

Q4: Can this compound be used to create porous materials?

A4: Absolutely. This compound is a key building block in the synthesis of covalent organic frameworks (COFs) and other porous organic polymers (MOPs). [, , ] For example, researchers have synthesized a bimodal micro/mesoporous COF using this compound and tetrakis-1,3,5,7-(4′-iodophenyl)adamantane via the Sonogashira coupling reaction. []

Q5: What applications do these porous materials have?

A5: These materials exhibit high surface areas, making them promising candidates for gas adsorption and storage. For instance, this compound-based assemblies of single-walled carbon nanotubes (SWNTs) demonstrate enhanced CO2 and H2 uptake capacities. [] Furthermore, they show promise as catalysts and catalyst supports. One study demonstrated the use of a this compound-derived COF as a support for palladium and gold nanoparticles for the hydrogenation of nitrostyrene. []

Q6: Does the presence of residual palladium from the synthesis of this compound-based COFs affect their catalytic properties?

A6: Interestingly, the remnant palladium catalyst within the COF pores remains accessible and catalytically active. It can be directly utilized for reactions like the hydrogenation of nitrostyrene. Additionally, depositing further palladium or gold onto these COFs enhances their catalytic activity compared to traditional carbon-supported catalysts. []

Q7: How is this compound used in polymer synthesis?

A7: this compound serves as a diyne monomer in various polymerization reactions. It readily undergoes polyaddition reactions with disilanes like 1,4-bis(dimethylsilyl)benzene in the presence of a rhodium catalyst to yield poly(silylenearylenevinylene)s. These polymers exhibit interesting optical properties, including blue light emission with high quantum yields. []

Q8: Can the stereochemistry of the resulting polymers be controlled during synthesis?

A8: Yes, the choice of reaction conditions and catalysts can influence the stereochemistry of the polymers. For example, using a rhodium catalyst like RhI(PPh3)3 in toluene at low temperatures yields cis-rich poly(silylenearylenevinylene)s, while higher temperatures lead to trans-rich polymers. These isomers exhibit different optical properties and can be interconverted by UV irradiation. [, ]

Q9: What other polymerization techniques are employed with this compound?

A9: Besides polyaddition, this compound is employed in metallacycle polymerization (MCP). For example, it reacts with CpCo(PPh3)2 to yield poly(4,4′-biphenylene 2,5-cobaltacyclopenta-2,4-dienylene), a π-conjugated organometallic polymer with distinct electronic and optical characteristics. []

Q10: Are there any other interesting polymerization reactions involving this compound?

A10: Yes, this compound undergoes copolymerization with N-(prop-1-yne-3-yl)-4-(piperidine-1-yl)-1,8-naphthalimide (PNPr) to generate fluorescent polymers. The resulting polymers retain the fluorescence of PNPr, which can be triggered by direct excitation or via energy transfer from the co-monomer units. []

Q11: What is the significance of decarbonylative polyaddition in this compound polymerization?

A11: This technique allows for the synthesis of novel conjugated polymers, specifically poly(arylene chlorovinylene)s (PACVs). Researchers have used rhodium-based catalysts to successfully achieve the decarbonylative polyaddition of this compound with aroyl chlorides. This method provides control over the regio- and stereoselectivity of the resulting polymers. []

Q12: What are the notable optical properties of this compound-based polymers?

A12: Polymers incorporating this compound display a range of optical properties, including fluorescence and aggregation-enhanced emission. For example, poly(silylenevinylene)s derived from this compound exhibit enhanced emission in the aggregated state compared to their solution counterparts, highlighting their potential in applications like chemosensors. []

Q13: What influences the emission properties of these polymers?

A13: The emission properties are closely tied to the polymer's structure, including the incorporated co-monomers and the stereochemistry of the polymer backbone. For instance, trans-rich poly(silylenearylenevinylene)s typically exhibit red-shifted absorption and emission compared to their cis counterparts. [] The presence of specific functional groups, like naphthalimide, can lead to efficient energy transfer and distinct emission profiles. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。